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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two oral phosphodiesterase 4 (PDE4) inhibitors

for the treatment of moderate-to-severe plaque psoriasis: orismilast, a next-generation

selective inhibitor, and apremilast, a first-in-class molecule. The comparison is based on data

from key clinical trials, focusing on their mechanism of action, clinical efficacy, safety profiles,

and the experimental protocols underpinning the findings. It is important to note that no head-

to-head clinical trials have been conducted; therefore, efficacy and safety data are presented

from their respective placebo-controlled studies.

Mechanism of Action: Targeting PDE4 in Psoriasis
Both orismilast and apremilast function by inhibiting phosphodiesterase 4 (PDE4), an enzyme

crucial for degrading cyclic adenosine monophosphate (cAMP) within immune cells.[1] By

blocking PDE4, these drugs increase intracellular cAMP levels. This elevation in cAMP

activates Protein Kinase A (PKA), which in turn modulates the transcription of various genes

involved in the inflammatory cascade. The net effect is a reduction in the production of pro-

inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-23 (IL-23),

and IL-17, and an increase in the production of anti-inflammatory cytokines like IL-10.[2]

Orismilast is distinguished as a next-generation inhibitor with high potency and selectivity for

PDE4B and PDE4D subtypes, which are strongly linked to inflammation.[3][4][5] In preclinical

models, orismilast has demonstrated 2-5 times greater potency than apremilast on all PDE4
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isoforms and up to 39 times more potency on specific PDE4-B/D isoforms.[6] This enhanced

selectivity may contribute to its efficacy profile.[5]
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Mechanism of Action of PDE4 Inhibitors

Clinical Efficacy
The clinical efficacy of orismilast and apremilast has been evaluated in separate, multicenter,

randomized, double-blind, placebo-controlled trials. Orismilast was assessed in the Phase IIb
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IASOS trial, while apremilast's efficacy was established in the Phase III ESTEEM 1 and 2 trials.

[7][8] The primary endpoint for these studies was typically the proportion of patients achieving a

75% reduction in the Psoriasis Area and Severity Index (PASI-75) at Week 16.

Table 1: Comparison of Clinical Efficacy at Week 16

Endpoint
Orismilast (IASOS
Phase IIb)[7][9]

Apremilast
(ESTEEM 1 & 2
Pooled)[10]

Placebo

PASI-75
39.5% - 49.0% (20mg

- 40mg BID)

33.1% (ESTEEM 1),

28.8% (ESTEEM 2)

(30mg BID)

5.3% (ESTEEM 1),

5.8% (ESTEEM 2),

16.5% (IASOS)

PASI-90
22.0% - 28.3% (20mg

- 40mg BID)

Not typically a

primary/secondary

endpoint at Wk 16

8.3% (IASOS)

sPGA 0/1

(clear/almost clear)

Not reported as

primary/secondary

endpoint

21.7% (ESTEEM 1) 3.9% (ESTEEM 1)

Mean % Change in

PASI

-52.6% to -63.7%

(20mg - 40mg BID)

Not reported as

primary endpoint
-17.3% (IASOS)

Note: Data are from separate trials and cannot be directly compared. sPGA = static Physician's

Global Assessment.

Safety and Tolerability
The safety profiles for both drugs are consistent with the PDE4 inhibitor class. The most

commonly reported adverse events are gastrointestinal in nature.

Table 2: Common Adverse Events (Reported in ≥5% of Patients)
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Adverse Event
Orismilast (IASOS
Phase IIb)[6]

Apremilast
(ESTEEM 1 & 2
Pooled)[11]

Placebo (ESTEEM
Pooled)[11]

Diarrhea Dose-dependent 17.8% 7.1%

Nausea Dose-dependent 16.6% 6.9%

Headache Dose-dependent 14.1% 7.4%

Upper Respiratory

Tract Infection
Similar to placebo 8.4% 6.4%

Nasopharyngitis Similar to placebo 7.3% 6.4%

Tension Headache Not specified 5.1% 2.4%

For both treatments, gastrointestinal events like diarrhea and nausea were most frequent

during the initial phase of treatment and were generally transient and mild to moderate in

severity.[6][12]

Experimental Protocols
The methodologies for the key clinical trials, while not identical, followed a similar structure for

evaluating efficacy and safety in patients with moderate-to-severe plaque psoriasis.

Key Clinical Trial Design: IASOS (Orismilast) & ESTEEM (Apremilast)

Study Design: Both were multicenter, randomized, double-blind, placebo-controlled, parallel-

group studies.[7][11]

Patient Population: Adults (≥18 years) with chronic moderate-to-severe plaque psoriasis,

typically defined by a Psoriasis Area and Severity Index (PASI) score ≥12, body surface area

(BSA) involvement ≥10%, and a static Physician's Global Assessment (sPGA) score of ≥3

(moderate or severe).[13][14]

Randomization:
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IASOS: Patients were randomized (1:1:1:1) to receive orismilast (20 mg, 30 mg, or 40 mg

twice daily) or placebo.[7]

ESTEEM: Patients were randomized (2:1) to receive apremilast (30 mg twice daily) or

placebo.[11]

Treatment Period: The primary efficacy endpoint was assessed at Week 16.[7][8]

In the ESTEEM trials, after Week 16, placebo patients were switched to apremilast. At

Week 32, a randomized treatment withdrawal phase was initiated for responders to

evaluate maintenance of effect.[1][8]

Primary Endpoint: The primary endpoint for the ESTEEM trials was the proportion of patients

achieving PASI-75 at Week 16.[8] For the IASOS trial, the primary endpoint was the

percentage change in PASI from baseline to Week 16.[7][15]

Key Secondary Endpoints: These included the proportion of patients achieving sPGA of 0

(clear) or 1 (almost clear), and improvements in patient-reported outcomes like the

Dermatology Life Quality Index (DLQI).[13] The IASOS trial also assessed PASI-75 and

PASI-90 as secondary endpoints.[15]
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Representative Clinical Trial Workflow (Placebo-Controlled Phase)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Orismilast and Apremilast: A Comparative Guide for
Plaque Psoriasis Treatment]. BenchChem, [2025]. [Online PDF]. Available at:
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treatment-of-plaque-psoriasis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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